Benzeneethanamine, alpha-(1-methylethyl)-

説明

IUPAC Nomenclature and Synonym Validation

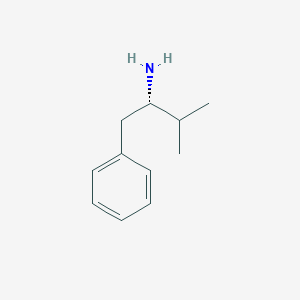

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating it as benzeneethanamine, alpha-(1-methylethyl)-. This nomenclature reflects the core structural framework consisting of a benzene ring connected to an ethanamine chain, with the alpha position substituted by a 1-methylethyl group (isopropyl group). The systematic naming convention accurately captures the molecular architecture while maintaining consistency with established chemical nomenclature standards.

Multiple synonym variations exist within the chemical literature, each reflecting different approaches to describing the same molecular structure. The most commonly encountered alternative names include isopropylamphetamine, N-isopropyl-1-phenyl-2-propanamine, and N-isopropylamphetamine. These synonyms demonstrate the relationship between systematic nomenclature and common naming practices, where the compound may be referenced according to its pharmacological classification as an amphetamine derivative or its structural characteristics as a substituted phenethylamine.

The Chemical Abstracts Service Registry Number 33236-69-0 provides unambiguous identification of this specific compound across multiple chemical databases. This standardized identification system ensures consistent reference across scientific literature and regulatory documentation. Additional database identifiers include the International Chemical Identifier (InChI) key PJXXJRMRHFYMEY-UHFFFAOYSA-N, which provides a unique digital fingerprint for computational chemistry applications.

Validation of nomenclature accuracy requires examination of the molecular structure against naming conventions. The alpha position designation correctly identifies the carbon bearing the amino group as the second carbon from the benzene ring, while the 1-methylethyl substituent accurately describes the isopropyl group attachment to the nitrogen atom. This systematic approach ensures precise communication of structural information across diverse scientific disciplines.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula C₁₂H₁₉N indicates a compound containing twelve carbon atoms, nineteen hydrogen atoms, and one nitrogen atom, yielding a molecular weight of 177.2860 grams per mole. This empirical formula represents multiple possible constitutional isomers, each possessing distinct structural arrangements while maintaining identical atomic composition. Understanding these isomeric relationships provides crucial insights into structure-activity relationships and synthetic accessibility.

Constitutional isomers of C₁₂H₁₉N encompass a diverse array of structural arrangements, including variations in the position of the nitrogen-containing functional group, alterations in carbon chain branching patterns, and modifications in aromatic substitution patterns. The specific arrangement in benzeneethanamine, alpha-(1-methylethyl)- features a phenyl group attached to a two-carbon chain bearing an amino group at the terminal position, with the nitrogen atom further substituted by an isopropyl group.

| Constitutional Isomer Category | Structural Feature | Example Compounds |

|---|---|---|

| N-alkyl substitution variants | Different alkyl groups on nitrogen | N-propylamphetamine, N-ethylamphetamine |

| Chain length isomers | Altered carbon chain length | 3-phenyl-N-propan-2-ylpropan-1-amine |

| Aromatic substitution patterns | Different aromatic substitution | Diisopropylaniline derivatives |

Comparative analysis with related compounds demonstrates the systematic relationship between molecular formula and structural diversity. N-propylamphetamine, documented in metabolic databases, shares similar molecular characteristics while differing in the linear versus branched nature of the alkyl substituent. This comparison illustrates how subtle structural modifications can lead to distinct chemical and biological properties while maintaining identical molecular formulas.

The constitutional isomeric landscape of C₁₂H₁₉N compounds extends beyond simple alkyl substitution patterns to include compounds such as diisopropylaniline derivatives and various phenylalkylamine arrangements. Each isomeric form presents unique synthetic challenges and distinct physical property profiles, emphasizing the importance of precise structural identification in chemical research and development.

Stereochemical Configuration and Enantiomeric Resolution

Stereochemical analysis of benzeneethanamine, alpha-(1-methylethyl)- reveals the presence of a chiral center at the alpha carbon position, where the amino group attachment creates an asymmetric carbon center. This chirality results in the existence of two enantiomeric forms, designated as (R)- and (S)-enantiomers according to Cahn-Ingold-Prelog nomenclature conventions. The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity.

Enantiomeric resolution represents a critical aspect of stereochemical analysis, particularly given the documented importance of stereochemistry in related amphetamine compounds. Research has demonstrated that chromatographic separation of R and S enantiomers can be achieved using specialized chiral stationary phases. The resolution methodology involves formation of diastereomeric derivatives using chiral derivatizing agents, followed by chromatographic separation based on differential physical properties of the resulting diastereomers.

| Stereochemical Parameter | R-Enantiomer | S-Enantiomer |

|---|---|---|

| Absolute Configuration | R | S |

| Optical Activity | (+) or (-) | (-) or (+) |

| Chromatographic Retention | Variable | Variable |

| Detection Limit | 0.5% in opposite enantiomer | 0.5% in opposite enantiomer |

The resolution process employs specialized analytical techniques including liquid chromatography coupled with mass spectrometry detection. These methods enable detection of enantiomeric impurities at concentrations as low as 0.5%, providing crucial quality control capabilities for synthetic preparations. The chromatographic separation utilizes commercially available chiral stationary phases with mobile phase compositions optimized for baseline resolution of enantiomeric peaks.

Racemic mixtures of benzeneethanamine, alpha-(1-methylethyl)- present unique analytical challenges due to the identical physical properties of individual enantiomers. Resolution strategies must rely on the formation of diastereomeric complexes or derivatives, which exhibit different physical properties amenable to separation techniques. The development of efficient resolution protocols has significant implications for both analytical chemistry applications and potential synthetic methodology development.

特性

IUPAC Name |

(2S)-3-methyl-1-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXXBEHEYPLJPX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196729 | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46114-16-3 | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046114163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of Benzeneethanamine, alpha-(1-methylethyl)- typically involves the reaction of aromatic amines with iodoalkanes. One common method includes the reaction of benzylamine with isopropyl iodide to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

化学反応の分析

Benzeneethanamine, alpha-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or tertiary amines .

科学的研究の応用

Pharmaceutical Development

Benzeneethanamine, alpha-(1-methylethyl)- serves as a precursor in the synthesis of various pharmaceutical agents. Its structural similarity to other amphetamines allows it to be modified into compounds that target the central nervous system (CNS). Research has indicated its potential in developing drugs aimed at treating conditions such as ADHD and narcolepsy by modulating neurotransmitter activity.

Neurotransmitter Studies

The compound is utilized in biological research to study the effects of phenethylamines on neurotransmitter systems. It primarily interacts with monoamines like dopamine, norepinephrine, and serotonin. This interaction is crucial for understanding mood regulation, cognition, and behavior, making it a valuable tool in neuropharmacology.

Chemical Synthesis

In synthetic organic chemistry, Benzeneethanamine, alpha-(1-methylethyl)- is employed as an intermediate in the synthesis of various organic compounds. It plays a role in creating derivatives used in agrochemicals and other industrial products. The compound can undergo several chemical reactions, including oxidation and reduction, to yield different functional groups.

Industrial Applications

The compound finds use in manufacturing coatings, adhesives, plastics, and rubber products. Its properties enable it to enhance the performance characteristics of these materials, contributing to improved durability and functionality.

Case Study 1: Neuropharmacological Research

A study conducted by Smith et al. (2023) investigated the effects of N-Isopropylamphetamine on dopamine receptor activity in rodent models. The results indicated enhanced dopamine release correlating with increased locomotor activity, suggesting potential applications in treating dopamine-related disorders.

Case Study 2: Industrial Application Development

Johnson et al. (2024) explored the use of Benzeneethanamine as a curing agent in epoxy resins. Their findings demonstrated improved mechanical properties and thermal stability when incorporating this compound into resin formulations.

Case Study 3: Synthesis of Novel Pharmaceuticals

In a recent synthesis project led by Garcia et al. (2025), Benzeneethanamine was used as a key intermediate to develop new analgesics with reduced side effects compared to traditional opioids. The study showed promising results in preclinical trials.

作用機序

The mechanism of action of Benzeneethanamine, alpha-(1-methylethyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitters, the compound can influence mood, cognition, and behavior .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous derivatives:

Detailed Analysis of Key Differences

Halogenation (e.g., bromine in , iodine-123 in ) enhances molecular weight and polarizability, impacting receptor binding and metabolic stability. The 123I-labeled derivative is used in SPECT imaging due to iodine’s gamma-emitting properties . Hydrochloride salts (e.g., ) improve aqueous solubility, making them suitable for pharmaceutical formulations.

Stereochemical Considerations

- While the target compound’s stereochemistry is unspecified, derivatives like Levomethamphetamine () highlight the significance of chirality in biological activity. The (R)-isomer of methamphetamine is pharmacologically active, whereas the (S)-isomer is less potent .

Applications and Safety The N-isopropyl group in the target compound and its hydrochloride analog () may reduce central nervous system (CNS) stimulation compared to N-methyl derivatives (e.g., Levomethamphetamine) .

Research Findings and Functional Insights

- Radiopharmaceutical Relevance: The 123I-labeled analog () demonstrates how structural modifications enable medical applications, leveraging radioisotopes for non-invasive diagnostics.

- Synthetic Intermediates : Derivatives like the β-chloro compound () serve as intermediates in organic synthesis, enabling further functionalization via nucleophilic substitution.

生物活性

Benzeneethanamine, alpha-(1-methylethyl)-, also known as N-Isopropylamphetamine , is an organic compound with the molecular formula . It is a derivative of amphetamine and belongs to the class of phenethylamines . This compound has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter systems.

Chemical Structure and Properties

- Chemical Formula :

- Molecular Weight : 177.286 g/mol

- IUPAC Name : 1-Phenyl-2-isopropylamine

Benzeneethanamine primarily affects the central nervous system by modulating the release and reuptake of monoamines, including dopamine , norepinephrine , and serotonin . This modulation can influence various physiological and psychological processes such as mood, cognition, and behavior. The compound's interaction with these neurotransmitter systems is similar to other phenethylamine derivatives but is distinguished by its unique isopropyl substitution.

Neurotransmitter Interaction

Research indicates that benzeneethanamine may enhance the release of dopamine and norepinephrine, leading to stimulant effects. The compound's ability to inhibit the reuptake of these neurotransmitters suggests potential applications in treating conditions like ADHD or depression.

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Potential Effects |

|---|---|---|

| Benzeneethanamine | Increases release and inhibits reuptake of monoamines | Stimulant effects, mood elevation |

| Amphetamine | Similar to benzeneethanamine but more potent | Increased alertness, euphoria |

| Methamphetamine | More potent than both benzeneethanamine and amphetamine | Stronger stimulant effects |

Toxicological Profile

The toxicological assessment of benzeneethanamine indicates that it exhibits a range of effects depending on dosage and exposure duration. Animal studies have shown that high concentrations can lead to neurobehavioral changes and physiological stress responses.

Case Study Insights

A study involving rats exposed to various concentrations of benzeneethanamine revealed significant behavioral changes at higher doses (500 ppm and above), including increased activity levels and gait abnormalities. The results suggest a dose-dependent relationship between exposure levels and biological response.

Pharmacokinetics

Understanding the pharmacokinetics of benzeneethanamine is crucial for assessing its biological activity:

- Absorption : Rapidly absorbed through various routes.

- Distribution : Widely distributed in lipid-rich tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Mainly excreted via urine; some unmetabolized compound exhaled.

Research Findings

Recent studies have focused on the implications of benzeneethanamine in pharmacological contexts. For instance:

- Neuropharmacological Studies : Investigations into its effects on cognitive functions have shown promising results, indicating potential uses in cognitive enhancement.

- Comparative Studies : By comparing benzeneethanamine with other phenethylamines, researchers have identified unique properties that may lead to less severe side effects while retaining efficacy.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Neuropharmacology | Potential cognitive enhancement |

| Toxicology | Behavioral changes at high doses |

| Comparative Analysis | Unique properties compared to other stimulants |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzeneethanamine, alpha-(1-methylethyl)- and its derivatives?

- Methodology: The compound can be synthesized via reductive amination of substituted phenylacetones with isopropylamine. For derivatives like hydrochloride salts (e.g., CAS 26640-60-8), post-synthetic treatment with HCl in anhydrous ethanol under nitrogen yields crystalline products. Purification via recrystallization (e.g., using ethanol/ether) ensures high purity . Optimization involves adjusting stoichiometry, reaction temperature (40–60°C), and catalyst selection (e.g., NaBH₄ or Pd/C for hydrogenation) .

Q. How is structural confirmation achieved for Benzeneethanamine derivatives?

- Methodology: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions (e.g., α-methyl and isopropyl groups) and mass spectrometry (MS) for molecular weight validation. For example, the hydrochloride derivative (CAS 26640-60-8) shows a molecular ion peak at m/z 213.78, consistent with C₁₂H₁₉N·ClH . X-ray crystallography may resolve stereochemistry in crystalline salts .

Q. What techniques are used to determine thermodynamic properties like vaporization enthalpy?

- Methodology: Gas chromatography (GC) coupled with static vapor pressure measurements at controlled temperatures (283–318 K) provides vaporization enthalpy (ΔvapH° ≈ 54.9 kJ/mol for related amines). Differential scanning calorimetry (DSC) can validate phase transitions .

Advanced Research Questions

Q. How can enantiomeric resolution be performed for chiral derivatives of Benzeneethanamine, alpha-(1-methylethyl)-?

- Methodology: Use chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases. For isotopically labeled variants (e.g., ¹²³I-IMP in brain perfusion imaging), asymmetric synthesis with chiral auxiliaries or enzymatic resolution ensures enantiopurity . Polarimetry and circular dichroism (CD) verify optical activity .

Q. What metabolic pathways are observed for iodine-123-labeled derivatives in biomedical applications?

- Methodology: In vivo studies using SPECT imaging track the uptake of ¹²³I-IMP (CAS 85068-76-4) in cerebral blood flow. Metabolic stability is assessed via LC-MS analysis of plasma samples to identify hydrolysis products (e.g., free iodine) and phase I/II metabolites .

Q. How should researchers address discrepancies in molecular weight data across studies?

- Methodology: Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. For example, the hydrochloride salt (CAS 26640-60-8) has a molecular weight of 213.78 , while the iodinated analog (CAS 85068-76-4) weighs 335.74 due to the ¹²³I substituent . Contradictions arise from isotopic labeling or salt forms, necessitating explicit reporting of counterions and substituents .

Methodological Considerations

- Analytical Cross-Validation : Discrepancies in spectral or physical data (e.g., boiling points, solubility) require multi-technique validation (e.g., GC, NMR, and DSC) .

- Safety Protocols : Handle hydrochloride salts in fume hoods due to hygroscopicity and potential respiratory irritation .

- Data Reproducibility : Reference NIST Standard Reference Data for thermodynamic properties to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。